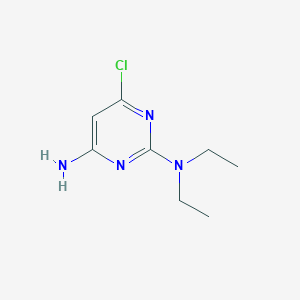

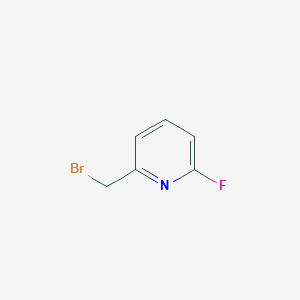

6-氯-N2,N2-二乙基嘧啶-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science. Although the provided papers do not directly discuss 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, they provide insights into the chemistry of related chloro- and methyl-substituted pyrimidines, which can be useful in understanding the behavior and properties of the compound .

Synthesis Analysis

The synthesis of chloro-substituted pyrimidines can involve cyclization and chlorination reactions. For instance, 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of the anticancer drug dasatinib, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . This suggests that similar methods could potentially be applied to synthesize 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, with appropriate modifications to introduce the diethylamino group at the relevant position on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of chloro- and methyl-substituted pyrimidines has been studied using various techniques, including NMR, IR, and MS . These studies provide information on the regioselectivity of substitutions and the overall geometry of the molecules. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing intramolecular hydrogen bonding and coplanar molecular chains . Such structural analyses are crucial for understanding the reactivity and potential interactions of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine.

Chemical Reactions Analysis

Chloro-substituted pyrimidines can undergo various chemical reactions, including acylation and oxidation. For instance, 4-chloro-6-hydroxyaminopyrimidines can be acylated to form mono- and diacyl derivatives and oxidized to produce nitroso- or nitropyrimidines . These reactions demonstrate the reactivity of the chloro group in the pyrimidine ring and suggest that 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted pyrimidines can be influenced by their molecular structure and substituents. For example, the presence of solvent molecules in cocrystals can significantly contribute to the stabilization of crystal packing, as observed in the cocrystals of 6-chlorouracil and its derivatives . Additionally, the electronic properties, such as charge distribution and dipole moment, can be affected by the substituents on the pyrimidine ring, as seen in the study of a molecule with antihypertensive activity . These insights can be extrapolated to predict the properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, such as solubility, stability, and potential biological activity.

科学研究应用

环境追踪和分析

研究表明了农药及其降解物在环境中的重要性,尤其是在地表水中。使用判别图探索了异丙嗪脱异丙基化物(与6-氯-N2,N2-二乙基嘧啶-2,4-二胺结构相关的阿特拉津降解物)的非点源差异。该研究强调了区分农药不同母体化合物的重要性,因为它们具有不同的监管和环境影响。各种降解物的浓度比用于区分阿特拉津和其他母体化合物,如氰嗪和西玛津,从而深入了解地表水中某些降解物的主要贡献者 Meyer, Thurman, & Goolsby, 2001.

土壤中的吸附机制

研究了阿特拉津和羟基阿特拉津与腐殖质的相互作用机制,以了解它们在土壤中的吸附。该研究表明,羟基阿特拉津与腐殖质形成电子转移络合物,这可能有助于观察到腐殖酸的强吸附。这一发现提供了对农药在土壤中保留机制的见解,突出了质子转移、电子转移和疏水相互作用的作用 Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001.

聚酰亚胺溶液和膜中的交联

对聚酰亚胺溶液和膜中交联过程的研究提供了对所涉及化学反应的见解。该研究重点关注监测不同聚酰亚胺溶液中的交联过程,考察了各种二胺的亲核性和聚酰亚胺的亲电性。这项研究有助于理解聚酰亚胺膜的性质和机制,聚酰亚胺膜在各种工业过程中都有应用 Shao, Liu, Cheng, Huang, & Ma, 2008.

属性

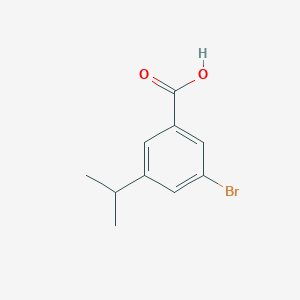

IUPAC Name |

6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIIFPSPUDAGJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541097 |

Source

|

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3289-38-1 |

Source

|

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)